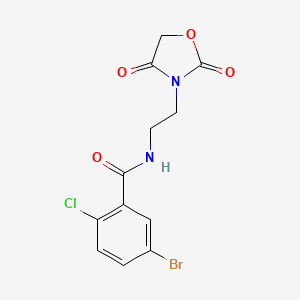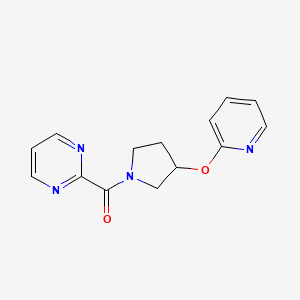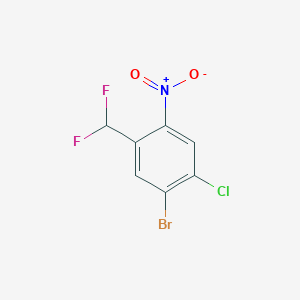![molecular formula C20H20N2O4S B2526067 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 872207-02-8](/img/structure/B2526067.png)
4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine derivatives have been investigated for their antimicrobial properties against multidrug-resistant strains of bacteria and fungi. Studies demonstrate their potential to modulate antibiotic activity, enhancing the efficacy of other antimicrobial agents against resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various species of Candida (Oliveira et al., 2015).
Cardiovascular Biology
Compounds related to 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine have been explored for their cardiovascular effects. Notably, GYY4137, a slow-releasing hydrogen sulfide (H2S) donor, shows promise in vasodilation and antihypertensive activity, providing new insights into the cardiovascular biology of H2S and suggesting potential therapeutic applications in cardiovascular diseases (Li et al., 2008).
Antitumor Activity
Research on the structure-activity relationships of quinoline derivatives highlights their role as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines. This suggests their potential as novel anticancer agents (Lee et al., 2011).
Antimalarial Activity
4-Methoxychalcone derivatives have shown potent activity against the chloroquine-resistant Plasmodium falciparum clone, W2, indicating their potential as antimalarial agents. These findings highlight the significance of molecular modifications, such as substituting pyrrolidine with a morpholine group, in enhancing antimalarial efficacy (Oliveira et al., 2013).
PI3K Inhibition and Anticancer Properties
Studies on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides propose these compounds as novel PI3K inhibitors with promising anticancer activities. These findings support their development as anticancer agents, with specific compounds showing significant effects in inhibiting the PI3K/AKT/mTOR pathway and tumor growth in preclinical models (Shao et al., 2014).
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-6-8-16(9-7-15)27(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRRTRCYTUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
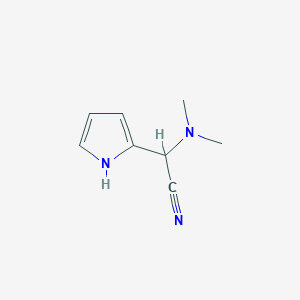

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
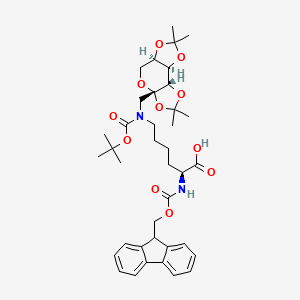
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)
